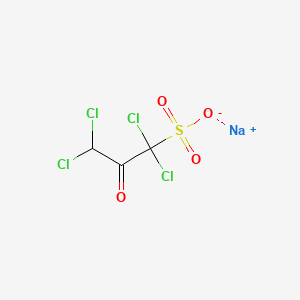
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate is a chemical compound with the molecular formula C3HCl4NaO4S and a molecular weight of 297.9 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemicals, such as Sodium Dichloromethanesulfonate. It plays a significant role in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate can be synthesized through the alkaline hydrolysis of trichloromethanesulfeny chloride. The reaction involves the use of sodium hydroxide as a base, which facilitates the hydrolysis process. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions for hydrolysis. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: As mentioned earlier, it can undergo hydrolysis in the presence of a base to form other sulfonate compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Bases: Sodium hydroxide is frequently used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed
Sodium Dichloromethanesulfonate: One of the primary products formed from the hydrolysis of this compound.
Scientific Research Applications
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other sulfonate compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies where sulfonate groups are of interest.
Industry: It is employed in the production of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate involves its reactivity with nucleophiles and bases. The compound’s chlorine atoms are susceptible to nucleophilic attack, leading to substitution reactions. In hydrolysis reactions, the sulfonate group plays a crucial role in stabilizing the intermediate products formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
Sodium Dichloromethanesulfonate: A closely related compound used in similar applications.
Trichloromethanesulfeny Chloride: A precursor in the synthesis of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate.
Uniqueness
This compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to participate in both substitution and hydrolysis reactions makes it a versatile intermediate in chemical synthesis.
Properties
Molecular Formula |
C3HCl4NaO4S |
|---|---|
Molecular Weight |
297.9 g/mol |
IUPAC Name |
sodium;1,1,3,3-tetrachloro-2-oxopropane-1-sulfonate |
InChI |
InChI=1S/C3H2Cl4O4S.Na/c4-2(5)1(8)3(6,7)12(9,10)11;/h2H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
NIBFRRHQIZDBKG-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(S(=O)(=O)[O-])(Cl)Cl)(Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















